molecular formula C12H15NO2 B11894294 Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Cat. No.: B11894294
M. Wt: 205.25 g/mol
InChI Key: LNBNESVEEVVAAW-NSHDSACASA-N
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Description

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate typically involves the esterification of 4-[(2S)-pyrrolidin-2-YL]benzoic acid with methanol. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which can impart different biological activities compared to its analogs. This makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H15_{15}NO\ and a molecular weight of approximately 241.72 g/mol. The compound features a benzoate moiety linked to a pyrrolidine ring, which is significant for its biological activity. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its structural similarity with other pyrrolidine-containing compounds. It is believed to interact with key enzymes, particularly dipeptidyl peptidase 4 (DPP-4), which plays a crucial role in glucose metabolism and incretin hormone regulation. This interaction suggests potential applications in managing diabetes and related metabolic disorders.

Antidiabetic Potential

Research indicates that this compound may exhibit antidiabetic properties through the inhibition of DPP-4. DPP-4 inhibitors are known to enhance the levels of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels. The compound's ability to modulate these pathways positions it as a candidate for further investigation in diabetes management.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives, providing insights into the potential applications of this compound.

StudyFindings
Study A Investigated the DPP-4 inhibitory activity of pyrrolidine derivatives; found that modifications at specific positions enhanced potency.
Study B Evaluated the antimicrobial properties of pyrrolidine-based compounds; highlighted their effectiveness against Gram-positive bacteria.
Study C Explored the pharmacokinetics of similar compounds; noted favorable absorption and metabolism profiles that support oral bioavailability.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m0/s1

InChI Key

LNBNESVEEVVAAW-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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